molecular formula C16H19BO3 B3027922 3-Hydroxynaphthalene-2-boronic acid pinacol ester CAS No. 1437769-83-9

3-Hydroxynaphthalene-2-boronic acid pinacol ester

Cat. No.: B3027922
CAS No.: 1437769-83-9
M. Wt: 270.1
InChI Key: ABMLEYBIIGSGCL-UHFFFAOYSA-N
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Description

3-Hydroxynaphthalene-2-boronic acid pinacol ester (CAS 1437769-83-9 ) is a specialized naphthalene-based boronic ester with the molecular formula C 16 H 19 BO 3 and a molecular weight of 270.13 g/mol . This compound serves as a versatile organoboron building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction . The simultaneous presence of a boronic ester handle and a hydroxy group on the naphthalene ring system makes it a valuable precursor for constructing complex biaryl structures found in pharmaceuticals, agrochemicals, and organic materials. Boronic acid pinacol esters, as a class, are crucial in establishing high-throughput screening compound libraries and are employed in the design and synthesis of novel drug candidates, including those with potential antitumor activity . The compound is supplied as a solid and must be stored at 2-8°C under an inert atmosphere for optimal stability . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-9-11-7-5-6-8-12(11)10-14(13)18/h5-10,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMLEYBIIGSGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177213
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437769-83-9
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437769-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxynaphthalene-2-boronic acid pinacol ester typically involves the reaction of 3-hydroxynaphthalene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxynaphthalene-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The boronic ester can be reduced to form the corresponding borane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Formation of 3-naphthaldehyde or 3-naphthone.

    Reduction: Formation of 3-hydroxynaphthalene-2-borane.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

3-Hydroxynaphthalene-2-boronic acid pinacol ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-Hydroxynaphthalene-2-boronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through covalent modification.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Selected Boronic Acid Pinacol Esters

Compound Name Core Structure Substituents CAS Number Key Applications
3-Hydroxynaphthalene-2-boronic acid pinacol ester Naphthalene -OH (3-position), -Bpin (2-position) 1437769-83-9 Medicinal chemistry, materials
Naphthalene-2-boronic acid pinacol ester Naphthalene -Bpin (2-position) 10753409 Organic synthesis, agrochemicals
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester Benzene -OH (4-position), -OMe (3-position) 269410-22-2 Bioconjugation, sensors
3-Methoxy-2-nitrophenylboronic acid pinacol ester Benzene -OMe (3-position), -NO₂ (2-position) 2377609-28-2 Catalysis, intermediates

Key Observations :

  • Core Structure : Naphthalene-based esters (e.g., 3-hydroxynaphthalene vs. naphthalene-2-boronic acid) exhibit enhanced aromatic conjugation compared to phenyl derivatives, influencing electronic properties and reactivity in cross-coupling reactions .
Spectroscopic Characteristics

Table 2: NMR Data for Boronic Acid Pinacol Esters

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
This compound -CH₃ (1.35) Bpin carbons (84.0, 24.9)
Benzo[c][1,2,5]oxadiazole derivatives -CH₃ (1.34–1.38) Bpin carbons (84.0–84.0, 24.0–24.9)
Naphthalene-2-boronic acid pinacol ester -CH₃ (1.38) Bpin carbons (84.0, 24.9)

Key Observations :

  • The pinacol ester group consistently shows characteristic signals: a singlet for 12 methyl protons at δ 1.34–1.38 in ¹H NMR and carbons at δ 84.0 (B-O) and 24.9 (CH₃) in ¹³C NMR, confirming structural integrity across derivatives .

Table 3: Inhibitory Activity of Boronic Acid Derivatives

Compound Name Target Activity (IC₅₀) Reference
2-Formylbenzeneboronic acid PBP1b Active (µM)
This compound Not reported Pending study
3-Amino-4-methylphenylboronic acid pinacol ester Slight (mM)

Key Observations :

Biological Activity

3-Hydroxynaphthalene-2-boronic acid pinacol ester (also known as 3-Hydroxy-2-naphthaleneboronic acid pinacol ester) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C13H15B O3
  • Molecular Weight : 254.5176 g/mol
  • CAS Number : 1437769-83-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is known to exhibit properties such as:

  • Proteasome Inhibition : Similar to other boronic acids, it can inhibit the proteasome pathway, leading to the accumulation of misfolded proteins and triggering apoptosis in cancer cells .
  • Antioxidant Activity : It has been shown to enhance antioxidant enzyme levels, which may contribute to its protective effects against oxidative stress in cells .

Anticancer Properties

Research indicates that this compound displays significant anticancer activity. The following table summarizes its antiproliferative effects against various cancer cell lines:

Cell Line IC50 (nM) Mechanism
HeLa30 - 43Tubulin Inhibition
A54938Apoptosis Induction
HT-2930Cell Cycle Arrest (G2/M phase)

These findings suggest that the compound could serve as a potent agent in cancer therapy, particularly due to its ability to induce apoptosis and inhibit cell proliferation.

Induction of Apoptosis

The compound has been shown to induce apoptosis through intrinsic pathways. Studies have demonstrated mitochondrial depolarization and activation of caspase-9 in treated cells, indicating a robust apoptotic response.

Case Studies

  • In Vitro Studies : A study revealed that this compound effectively inhibited tubulin polymerization at concentrations significantly lower than established chemotherapeutics like combretastatin A-4 (CA-4).
  • In Vivo Studies : In zebrafish models, the compound exhibited notable activity against tumor growth, suggesting potential for further development as an anticancer drug.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is presented below:

Compound Cell Line IC50 (nM) Mechanism
This compoundHeLa30 - 43Tubulin Inhibition
Bortezomib (Velcade)Multiple<100Proteasome Inhibition
CA-4A549<100Tubulin Inhibition

Q & A

Q. What are the primary synthetic routes for preparing 3-hydroxynaphthalene-2-boronic acid pinacol ester, and how do reaction conditions influence yield?

  • Methodological Answer : A key method involves photoinduced decarboxylative borylation of carboxylic acid derivatives. Activated N-hydroxyphthalimide esters react with bis(catecholato)diboron under visible light (no catalyst required), forming boronic esters via radical intermediates . Alternative routes include chemoselective speciation control , where solution equilibria are manipulated to favor esterification . Yield optimization requires:
  • Light exposure : Critical for radical initiation in photochemical methods.
  • Solvent choice : Amide solvents (e.g., DMF) enhance stability of intermediates .
  • Substrate activation : Pre-activation of carboxylic acids as phthalimide esters improves reactivity.

Q. How can UV-vis spectroscopy monitor reactions involving this compound?

  • Methodological Answer : The compound’s reactivity with oxidants like H2O2 can be tracked via UV-vis. For example, boronic esters react with H2O2 to form phenolic products, detectable by a shift in λmax (e.g., from 290 nm to 405 nm for 4-nitrophenyl derivatives) . Protocols include:
  • Preparing 100 μM solutions in pH 7.27 buffers.
  • Time-resolved tracking of absorbance changes at 405 nm .

Q. What are the common applications of this compound in organic synthesis?

  • Methodological Answer :
  • Suzuki-Miyaura cross-coupling : Forms biaryls via palladium-catalyzed reactions with aryl halides .
  • Protodeboronation : Radical-mediated removal of boron groups enables functional group interconversion .
  • Natural product derivatization : Tolerates complex substrates (e.g., steroids, terpenes) due to mild reaction conditions .

Advanced Research Questions

Q. How can chemoselectivity challenges be addressed when using this compound in multi-step syntheses?

  • Methodological Answer :
  • Speciation control : Adjusting solution pH and solvent polarity modulates boronic acid/ester equilibria, suppressing undesired side reactions .
  • Protecting group strategies : Temporary masking of hydroxyl groups (e.g., silylation) prevents interference during coupling steps .
  • Catalyst tuning : Palladium ligands (e.g., SPhos) enhance selectivity in cross-couplings with sterically hindered partners .

Q. What explains contradictory stereochemical outcomes in allylboration reactions using pinacol boronic esters?

  • Methodological Answer : Stereoselectivity (E/Z ratios) depends on:
  • Intermediate speciation : Conversion of boronic esters to borinic esters (via nBuLi/TFAA treatment) reverses selectivity from Z- to E-dominated products .
  • Substrate geometry : α-Substituted allylboronates favor Z-selectivity under standard conditions, while β-methallyl derivatives exhibit reversed trends .
  • Monitoring by <sup>11</sup>B NMR : Validates borinic ester formation and reaction progression .

Q. How do kinetic studies resolve discrepancies in H2O2-mediated boronic ester oxidation rates?

  • Methodological Answer : Conflicting rate data arise from:
  • pH dependence : Reactivity peaks near physiological pH (7.0–7.5) due to optimal peroxide nucleophilicity .
  • Steric effects : Bulky pinacol esters slow oxidation compared to unsubstituted boronic acids .
  • Analytical validation : Cross-checking UV-vis results with <sup>1</sup>H NMR quantifies product ratios and identifies side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Hydroxynaphthalene-2-boronic acid pinacol ester
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3-Hydroxynaphthalene-2-boronic acid pinacol ester

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